molecular formula C17H16N2O3S B2652939 3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 313649-59-1

3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2652939
CAS No.: 313649-59-1
M. Wt: 328.39
InChI Key: YEXRJVFMZHJYFL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide” consists of a benzothiazole ring attached to a benzamide group via a methylene bridge . The benzamide group is substituted with two methoxy groups at the 3 and 4 positions .


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 328.39 g/mol. Other computed properties include a XLogP3-AA of 5.2, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 5, an exact mass of 404.11946368 g/mol, a monoisotopic mass of 404.11946368 g/mol, a topological polar surface area of 88.7 Ų, a heavy atom count of 29, and a complexity of 554 .

Scientific Research Applications

Antioxidant and Antibacterial Activities

  • A study conducted by Yakan et al. (2020) synthesized novel benzamide compounds starting from 2,3-dimethoxybenzoic acid, which exhibited significant antioxidant and antibacterial activities. These compounds were effective in free radical scavenging and metal chelating activity, with one specific benzamide compound showing notable metal chelate activity. The compounds also demonstrated growth inhibitory activity against various bacteria (Yakan et al., 2020).

Anticancer Activity

  • The research by Waghmare et al. (2013) involved synthesizing novel heterocyclic compounds, including derivatives of benzothiazole. These compounds exhibited remarkable in-vitro anticancer activity against various human cancer cell lines, highlighting their potential in cancer treatment (Waghmare et al., 2013).

Antihyperglycemic Agents

  • A study by Nomura et al. (1999) identified certain benzamide derivatives as potential antidiabetic agents. One of the compounds, KRP-297, was indicated as a promising drug candidate for treating diabetes mellitus (Nomura et al., 1999).

Antimicrobial Activity

  • Abbas et al. (2014) conducted a study on benzothiazoles, demonstrating their potent antimicrobial properties. Various derivatives were synthesized, which were then screened for antimicrobial activity (Abbas et al., 2014).

Anti-Fibrosis Drug Potential

  • Kim et al. (2008) investigated the pharmacokinetics and metabolism of a novel ALK5 inhibitor, which showed potential as an oral anti-fibrotic drug. This inhibitor demonstrated significant suppression of renal and hepatic fibrosis and exerted anti-metastatic effects on a breast cancer-bearing mice model (Kim et al., 2008).

Corrosion Inhibition

  • Hu et al. (2016) synthesized two benzothiazole derivatives to study their effect on steel corrosion inhibition in a hydrochloric acid solution. These inhibitors showed superior stability and higher efficiency compared to previously reported benzothiazole family inhibitors (Hu et al., 2016).

Properties

IUPAC Name

3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-10-4-6-12-15(8-10)23-17(18-12)19-16(20)11-5-7-13(21-2)14(9-11)22-3/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXRJVFMZHJYFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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